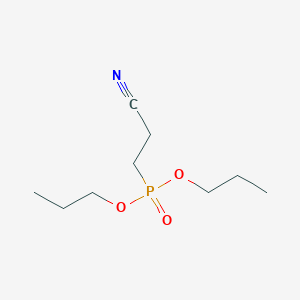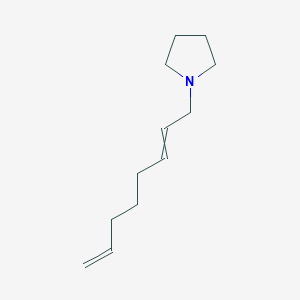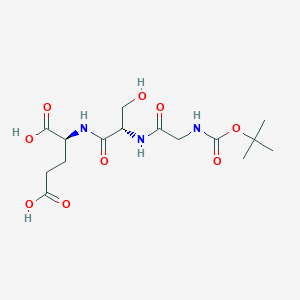![molecular formula C20H27ClN4O B14487740 Urea, N'-[(8a)-2-chloro-6-methylergolin-8-yl]-N,N-diethyl- CAS No. 63719-41-5](/img/structure/B14487740.png)
Urea, N'-[(8a)-2-chloro-6-methylergolin-8-yl]-N,N-diethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, N’-[(8a)-2-chloro-6-methylergolin-8-yl]-N,N-diethyl-: is a complex organic compound that belongs to the class of urea derivatives. This compound is characterized by its unique structure, which includes a chlorinated ergoline moiety and diethyl substitution on the urea group. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of urea derivatives typically involves the reaction of primary amides with phenyliodine diacetate in the presence of an ammonia source, such as ammonium carbamate . This process involves a nucleophilic addition of ammonia to an isocyanate intermediate generated in situ by a Hofmann rearrangement of the starting amide . Another method includes the reaction of (thio)isocyanates with amines in water, which offers a sustainable and chemoselective synthesis of unsymmetrical ureas .
Industrial Production Methods: Industrial production of urea derivatives often employs carbonylation reactions. For example, the Pd/C-catalyzed carbonylation of aliphatic and aromatic azides in the presence of amines under CO atmosphere provides functionalized unsymmetrical ureas . Additionally, the use of indium triflate catalyzes the synthesis of primary carbamates from alcohols and urea as an eco-friendly carbonyl source .
Chemical Reactions Analysis
Types of Reactions: Urea derivatives undergo various chemical reactions, including:
Oxidation: Urea can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert urea derivatives into amines or other reduced forms.
Substitution: Urea derivatives can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine.
Major Products Formed: The major products formed from these reactions vary widely but can include amines, carbamates, and other substituted urea derivatives .
Scientific Research Applications
Chemistry: In chemistry, urea derivatives are used as intermediates in the synthesis of various organic compounds. They are also employed in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: In biological research, urea derivatives are investigated for their potential as enzyme inhibitors and their role in metabolic pathways. They are also used in the study of protein folding and stability .
Medicine: Medically, urea derivatives have been explored for their therapeutic potential in treating diseases such as cancer, diabetes, and infectious diseases. They are also used in the formulation of pharmaceuticals and as active ingredients in topical treatments .
Industry: Industrially, urea derivatives are used in the production of resins, plastics, and fertilizers. They are also employed in the manufacture of adhesives, coatings, and other materials .
Mechanism of Action
The mechanism of action of urea derivatives involves their interaction with specific molecular targets and pathways. For example, in the treatment of hyponatremia, urea normalizes serum sodium by inducing osmotic excretion of free water without associated electrolyte depletion . Additionally, urea derivatives can act as enzyme inhibitors, blocking the activity of specific enzymes involved in disease processes .
Comparison with Similar Compounds
Thiourea: Similar to urea but contains sulfur instead of oxygen.
Hydroxycarbamide: A hydroxylated derivative of urea used in medical treatments.
Carbamide Peroxide: A urea derivative used in dental and medical applications.
Uniqueness: Urea, N’-[(8a)-2-chloro-6-methylergolin-8-yl]-N,N-diethyl- is unique due to its chlorinated ergoline structure and diethyl substitution, which confer specific chemical and biological properties not found in other urea derivatives .
Properties
CAS No. |
63719-41-5 |
|---|---|
Molecular Formula |
C20H27ClN4O |
Molecular Weight |
374.9 g/mol |
IUPAC Name |
3-[(6aR,9S,10aR)-5-chloro-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]-1,1-diethylurea |
InChI |
InChI=1S/C20H27ClN4O/c1-4-25(5-2)20(26)22-12-9-14-13-7-6-8-16-18(13)15(19(21)23-16)10-17(14)24(3)11-12/h6-8,12,14,17,23H,4-5,9-11H2,1-3H3,(H,22,26)/t12-,14+,17+/m0/s1 |
InChI Key |
CAAIBBKCCFZQEK-DXCKQFNASA-N |
Isomeric SMILES |
CCN(CC)C(=O)N[C@H]1C[C@H]2[C@@H](CC3=C(NC4=CC=CC2=C34)Cl)N(C1)C |
Canonical SMILES |
CCN(CC)C(=O)NC1CC2C(CC3=C(NC4=CC=CC2=C34)Cl)N(C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(2-Methylbutyl)phenyl]ethanone](/img/structure/B14487661.png)

![4-({[Dibutyl(chloro)stannyl]sulfanyl}carbonothioyl)morpholine](/img/structure/B14487682.png)
![3-[(2-Hydroxypropyl)amino]butan-2-ol](/img/structure/B14487687.png)




![[3-(Chloromethyl)benzoyl] 3-(chloromethyl)benzenecarboperoxoate](/img/structure/B14487733.png)
![2-[(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl benzoate](/img/structure/B14487738.png)



